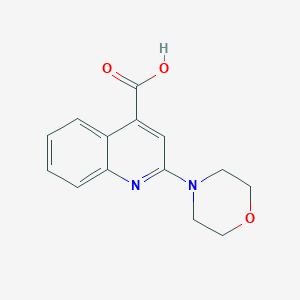

2-Morpholin-4-yl-quinoline-4-carboxylic acid

Description

Historical Context of Quinoline Derivatives in Heterocyclic Chemistry

Quinoline, a bicyclic heterocycle with a nitrogen atom at position 1, has been a cornerstone of organic chemistry since its isolation from coal tar in 1834. Its derivatives gained prominence with the discovery of natural alkaloids like quinine, which laid the foundation for antimalarial therapies. The structural versatility of quinoline enables diverse functionalization, making it a privileged scaffold in drug discovery. For example:

The introduction of carboxylic acid groups at the 4-position of quinoline, as seen in 2-morpholin-4-yl-quinoline-4-carboxylic acid, emerged from efforts to enhance water solubility and target binding affinity.

Molecular Significance of Morpholine Substituents in Medicinal Chemistry

Morpholine, a six-membered oxygen- and nitrogen-containing heterocycle, is widely used to optimize pharmacokinetic properties. In this compound, the morpholine group:

- Modulates lipophilicity : The oxygen atom introduces polarity (clogP reduction by 0.5–1.0 units compared to piperidine analogues).

- Enhances metabolic stability : Resists cytochrome P450 oxidation better than piperazine or pyrrolidine rings.

- Facilitates target interactions : Forms hydrogen bonds with catalytic lysine residues in kinase binding pockets.

A comparative analysis of heterocyclic substituents reveals:

| Heterocycle | pKa | Aqueous Solubility (mg/mL) | Metabolic Stability (t½, min) |

|---|---|---|---|

| Morpholine | 8.7 | 12.4 | 45 |

| Piperidine | 11.2 | 3.8 | 22 |

| Pyrrolidine | 10.8 | 5.1 | 18 |

Positional Isomerism in Quinoline-4-carboxylic Acid Derivatives

The biological activity of quinoline-4-carboxylic acids is highly sensitive to substituent positioning. Key comparisons include:

Positional effects on electronic distribution:

- 2-Substitution : Directs electrophilic reactions to C3/C5 positions due to +M effects of the morpholine nitrogen.

- 4-Carboxylic acid : Stabilizes enolate intermediates in metal-catalyzed couplings (e.g., Suzuki-Miyaura).

- 8-Substitution : Creates steric hindrance that reduces DNA intercalation capacity compared to 2-substituted analogues.

This positional selectivity underscores the importance of rational design in developing quinoline-based therapeutics.

Properties

IUPAC Name |

2-morpholin-4-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-14(18)11-9-13(16-5-7-19-8-6-16)15-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXKAHOLXYICUEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3C(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331172 | |

| Record name | 2-morpholin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204299 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

449764-66-3 | |

| Record name | 2-morpholin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholin-4-yl-quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts in water under reflux conditions . Another method involves the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . These methods avoid the use of hazardous acids or bases and harsh reaction conditions, making them environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of rare-earth metal catalysts and molecular iodine ensures high yields and purity of the final product. Additionally, the use of solvent-free conditions and environmentally benign catalysts makes the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Morpholin-4-yl-quinoline-4-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine, rare-earth metal catalysts, and various solvents such as ethanol and tetrahydrofuran . Reaction conditions typically involve refluxing the reaction mixture at elevated temperatures to ensure complete conversion of reactants to products.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as pyrazoloquinolines and other substituted quinoline compounds . These products have diverse applications in scientific research and industry.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- Quinoline Derivatives : This compound serves as a fundamental building block for synthesizing more complex quinoline derivatives. These derivatives are essential in materials science and catalysis, highlighting the compound's role in advancing chemical research and industrial applications.

Biological Applications

Antimicrobial and Antiproliferative Activities

- Antibacterial Properties : Research has demonstrated that 2-Morpholin-4-yl-quinoline-4-carboxylic acid exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that modifications to the compound can enhance its efficacy against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study: Antibacterial Evaluation

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against MRSA |

|---|---|---|---|

| 5a | Significant | High | Moderate |

| 5b | Moderate | Low | Significant |

This table summarizes the findings from various studies indicating the antibacterial potential of derivatives of this compound .

Medicinal Applications

Therapeutic Potential

- Cancer Treatment : Quinoline derivatives, including this compound, have been explored for their potential as therapeutic agents against cancer. They may function by inhibiting critical enzymes involved in cancer cell proliferation. For instance, studies have shown that these compounds can inhibit the activity of DNA gyrase, an essential enzyme for bacterial replication, thereby providing a dual role in treating infections and cancer .

Industrial Applications

Material Development

- The compound is also utilized in developing new materials and as a precursor for synthesizing other industrially relevant chemicals. Its versatility makes it a valuable asset in both academic research and industrial chemistry .

Pharmacokinetics and Mechanism of Action

Understanding the pharmacokinetics (ADME properties) of this compound is crucial for its application in medicinal chemistry. Factors such as solubility, stability, and molecular size influence its bioavailability and therapeutic efficacy. The compound's mechanism of action may involve enzyme inhibition or interaction with cellular receptors, which is typical for many quinoline derivatives .

Mechanism of Action

The mechanism of action of 2-Morpholin-4-yl-quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to increase cell proportion at the G2/M phase in a dose-dependent manner, indicating its potential role in cell cycle regulation . Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

- Morpholine vs. Aryl Groups : The morpholine substituent introduces polarity and basicity, contrasting with lipophilic aryl groups (e.g., 4-bromophenyl or biphenyl). This difference impacts solubility; morpholine derivatives are likely more water-soluble, whereas aryl-substituted analogues exhibit higher logP values .

Physicochemical and Crystallographic Data

- Crystal Structures: The monoclinic crystal system of 2-(4-methylphenyl)quinoline-4-carboxylic acid (a = 4.1001 Å, b = 15.3464 Å) reveals planar quinoline rings with substituent-dependent packing . Morpholine derivatives likely exhibit distinct crystallinity due to hydrogen-bonding capabilities of the morpholine oxygen and nitrogen atoms.

Biological Activity

2-Morpholin-4-yl-quinoline-4-carboxylic acid is a quinoline derivative recognized for its diverse biological activities. Its molecular formula is C14H14N2O3, with a molecular weight of 258.27 g/mol. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infections and cancer.

The biological activity of this compound primarily stems from its interaction with specific biological targets. Quinoline derivatives often exhibit a range of mechanisms, including:

- Enzyme Inhibition : Some derivatives inhibit enzymes critical for pathogen survival or cancer cell proliferation.

- Receptor Interaction : The compound may bind to cell receptors, modulating cellular responses.

- DNA Interaction : Certain quinolines can intercalate into DNA, affecting replication and transcription processes.

Pharmacokinetics

The pharmacokinetic properties of this compound influence its bioavailability and therapeutic efficacy. Factors such as solubility, stability, and metabolic pathways play significant roles in determining the compound's effectiveness in vivo.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study demonstrated that structural modifications in quinoline derivatives can enhance antibacterial effects against Gram-positive and Gram-negative bacteria. For example:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | S. aureus | 1.5 µg/mL |

| 5b | MRSA | 2.0 µg/mL |

| 5c | E. coli | 1.0 µg/mL |

These results highlight the potential of this compound as an antibacterial agent, particularly against resistant strains like MRSA .

Antimalarial Activity

The antimalarial properties of quinoline derivatives have been well-documented. In particular, studies have shown that compounds similar to this compound can effectively inhibit the growth of Plasmodium falciparum, the causative agent of malaria. A notable finding includes:

- In vitro Potency : Compounds derived from quinoline structures displayed EC50 values in the low nanomolar range against P. falciparum.

| Compound | EC50 (nM) | Oral Efficacy (ED90 mg/kg) |

|---|---|---|

| Compound A | 120 | <1 |

| Compound B | 80 | <1 |

These compounds also demonstrated promising selectivity and pharmacokinetic profiles suitable for further development .

Anticancer Potential

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines. Research has shown that certain derivatives can induce apoptosis in cancer cells through mechanisms such as:

- Inhibition of Cell Proliferation : Compounds have been tested against various cancer cell lines, yielding IC50 values in the micromolar range.

- Induction of Apoptosis : Flow cytometry assays revealed that these compounds can trigger apoptotic pathways in treated cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis induction |

| HeLa | 1.20 | Cell cycle arrest |

| SK-MEL-2 | 0.85 | Caspase activation |

These findings suggest that the compound holds promise as a therapeutic agent in oncology .

Q & A

Q. Advanced Optimization

- Chlorination and Substitution : Use POCl₃ to convert hydroxyl or carbonyl groups to chlorides, enabling morpholine introduction. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid reacts with POCl₃ at 100°C to form 2-chloroquinoline-4-carboxylic acid, which then undergoes substitution with morpholine .

- Solvent and Catalyst : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while bases (triethylamine) neutralize HCl byproducts. Pd-based catalysts improve coupling efficiency in aryl-morpholine bond formation .

Q. Advanced Application

- Handling Twinned Data : SHELXL accommodates twinned crystals, common in quinoline derivatives, via HKLF 5 refinement .

- Hydrogen Bonding Networks : Intermolecular interactions (e.g., C–H···O) stabilize crystal packing, influencing solubility and stability .

Example : A related quinoline-2-carboxylate derivative showed dihedral angles of 78.3° between quinoline and aromatic rings, confirmed via SHELX refinement .

What contradictions arise between spectroscopic (NMR/IR) and computational (DFT) data, and how are they resolved?

Q. Basic Characterization

Q. Advanced Discrepancy Analysis

- Tautomerism : Quinoline-4-carboxylic acid may exhibit keto-enol tautomerism, causing NMR signal splitting. DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict dominant tautomers, aligning with experimental integration ratios .

- Crystal vs. Solution State : X-ray data may show planar quinoline rings, while NMR reveals dynamic conformational changes in solution .

How does the morpholine substituent influence biological activity compared to other heterocycles?

Basic Biological Screening

The morpholine group enhances water solubility and membrane permeability due to its polar oxygen atom. Preliminary assays against Mycobacterium tuberculosis show MIC values <10 µM for morpholine-containing quinolines, outperforming piperidine analogs .

Q. Advanced Mechanistic Insights

- Target Engagement : Molecular docking reveals morpholine’s oxygen forms hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR), stabilizing inhibitor-enzyme complexes .

- Metabolic Stability : Morpholine reduces CYP450-mediated oxidation, improving pharmacokinetic profiles in rodent models .

What strategies mitigate byproduct formation during large-scale synthesis?

Q. Basic Process Chemistry

- Continuous Flow Reactors : Minimize side reactions (e.g., dimerization) by precise control of residence time and temperature .

- Purification : Use recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane) to isolate the target compound .

Q. Advanced Optimization

- DoE (Design of Experiments) : Statistical models optimize parameters (e.g., POCl₃ stoichiometry, reaction time) to reduce chlorinated byproducts .

- In Situ Monitoring : Raman spectroscopy tracks reaction progress, enabling real-time adjustments .

How do electronic effects of the morpholine group impact spectroscopic and reactivity profiles?

Basic Electronic Analysis

The morpholine’s electron-donating nitrogen increases electron density on the quinoline ring, shifting UV-Vis λmax to longer wavelengths (~320 nm vs. 290 nm for unsubstituted analogs) .

Q. Advanced Computational Studies

- DFT Calculations : HOMO-LUMO gaps narrow by 0.5 eV compared to piperidine analogs, enhancing charge-transfer interactions in catalytic applications .

- Reactivity : The morpholine group activates the quinoline C-2 position for electrophilic substitution, enabling regioselective functionalization .

What are the best practices for handling discrepancies in biological assay data across research groups?

Q. Basic Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.